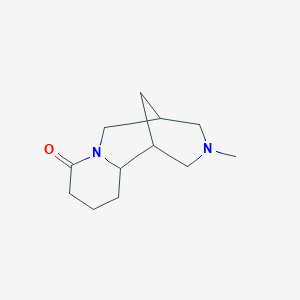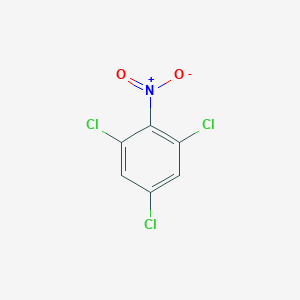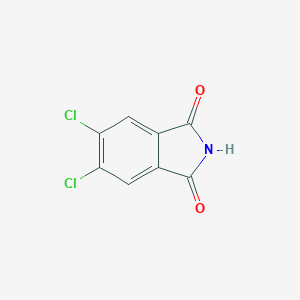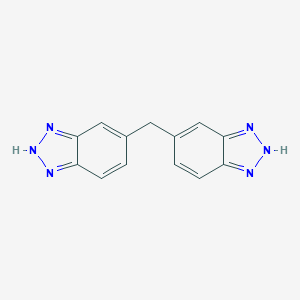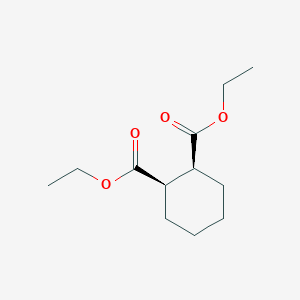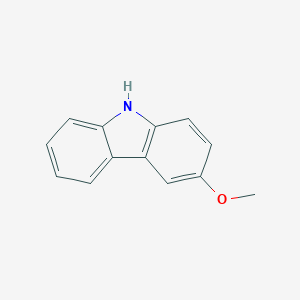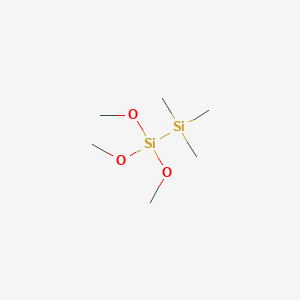![molecular formula C17H20O2 B101919 4-[1-(4-Hydroxyphenyl)pentyl]phenol CAS No. 17181-62-3](/img/structure/B101919.png)
4-[1-(4-Hydroxyphenyl)pentyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Hydroxyphenyl)pentyl]phenol, also known as p-hydroxyphenylpropyl homolog of endogenous cannabinoid, is a synthetic analog of the endocannabinoid anandamide. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 4-[1-(4-Hydroxyphenyl)pentyl]phenol involves the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to the inhibition of adenylate cyclase, resulting in the reduction of cyclic AMP levels and the activation of various signaling pathways. Additionally, it has been shown to activate the TRPV1 receptor, leading to the inhibition of cancer cell growth and the induction of apoptosis.
生化学的および生理学的効果
4-[1-(4-Hydroxyphenyl)pentyl]phenol has various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of inflammation, and promotion of neurogenesis. It has also been shown to reduce oxidative stress and improve mitochondrial function, leading to improved cellular metabolism. Additionally, it has been shown to have analgesic and anti-anxiety effects, making it a potential therapeutic option for pain and anxiety disorders.
実験室実験の利点と制限
One advantage of using 4-[1-(4-Hydroxyphenyl)pentyl]phenol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation is its limited water solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are various future directions for the research and development of 4-[1-(4-Hydroxyphenyl)pentyl]phenol. One potential direction is the development of novel analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to elucidate its mechanism of action and potential therapeutic applications in various diseases. Moreover, the development of novel formulations that improve its water solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of its potential interactions with other drugs and the identification of potential side effects are also important future directions.
Conclusion
In conclusion, 4-[1-(4-Hydroxyphenyl)pentyl]phenol is a synthetic analog of the endocannabinoid anandamide that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the activation of the CB1 and CB2 receptors, leading to the inhibition of adenylate cyclase and the activation of various signaling pathways. It has various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of inflammation, and promotion of neurogenesis. While it has advantages, such as high potency and selectivity, and limitations, such as limited water solubility, there are various future directions for its research and development, including the development of novel analogs, formulations, and investigations of its potential interactions and side effects.
合成法
The synthesis of 4-[1-(4-Hydroxyphenyl)pentyl]phenol involves the reaction of 4-hydroxybenzaldehyde and 1-bromo-4-pentene in the presence of a base, followed by catalytic hydrogenation to yield the final product. The purity and yield of the product can be improved by various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
4-[1-(4-Hydroxyphenyl)pentyl]phenol has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to induce apoptosis in cancer cells by activating the CB1 and CB2 receptors, leading to the inhibition of tumor growth and metastasis. Additionally, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neurogenesis.
特性
CAS番号 |
17181-62-3 |
|---|---|
製品名 |
4-[1-(4-Hydroxyphenyl)pentyl]phenol |
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)pentyl]phenol |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-17(13-5-9-15(18)10-6-13)14-7-11-16(19)12-8-14/h5-12,17-19H,2-4H2,1H3 |
InChIキー |
CLTDLQYTLRVDJJ-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
正規SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
同義語 |
1,1-BIS(4-HYDROXYPHENYL)PENTANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



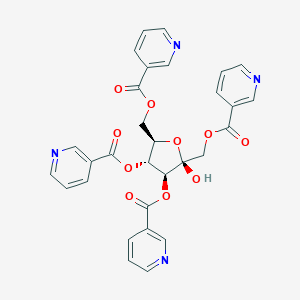
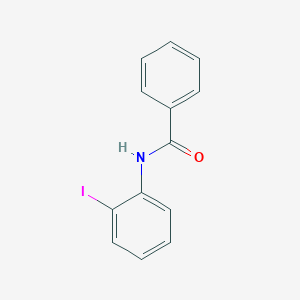
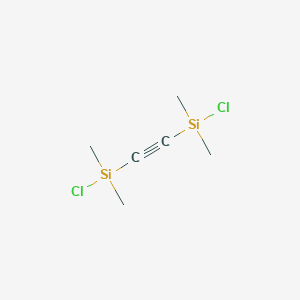
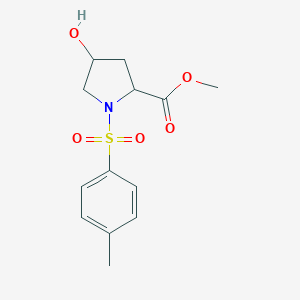
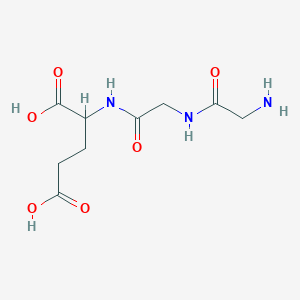
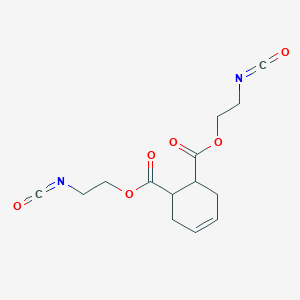
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
